(Z)-2-(pyridin-4-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound (Z)-2-(pyridin-4-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazinone derivative characterized by a fused benzofuran-oxazinone core. Its structure includes a pyridin-4-ylmethylene group at the 2-position and a 2-(thiophen-2-yl)ethyl substituent at the 8-position. The Z-configuration of the exocyclic double bond is critical for maintaining stereochemical integrity, which may influence biological activity and physicochemical properties. While direct synthetic details are unavailable in the provided evidence, analogous compounds (e.g., ) suggest that such derivatives are synthesized via condensation reactions followed by functional group modifications.
Properties
IUPAC Name |
(2Z)-2-(pyridin-4-ylmethylidene)-8-(2-thiophen-2-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c25-21-17-3-4-19-18(13-24(14-26-19)10-7-16-2-1-11-28-16)22(17)27-20(21)12-15-5-8-23-9-6-15/h1-6,8-9,11-12H,7,10,13-14H2/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXOYUKLCJDWIG-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)OCN1CCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(pyridin-4-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates various functional groups that may contribute to its pharmacological properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
Synthesis
The synthesis of (Z)-2-(pyridin-4-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves reactions between substituted aldehydes and other reactive intermediates. The compound can be synthesized through methods involving condensation reactions and cyclization processes. The specific conditions such as temperature and solvent choice are crucial for optimizing yield and purity.
Biological Activity
The biological activity of this compound is primarily linked to its structural features. Notably, the presence of thiophene and pyridine moieties suggests potential antimicrobial , anticancer , and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The compound's ability to inhibit bacterial growth could be attributed to its interaction with bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Studies have demonstrated that benzofuroxazine derivatives possess anticancer properties. These compounds can induce apoptosis in cancer cells through mechanisms such as DNA intercalation or inhibition of topoisomerases . The specific activity of (Z)-2-(pyridin-4-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one against various cancer cell lines remains an area for further investigation.
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Similar compounds have shown selective inhibition of COX-II over COX-I, which is beneficial in reducing inflammation while minimizing gastrointestinal side effects . The anti-inflammatory potential can be evaluated through in vitro assays measuring COX inhibition and subsequent inflammatory response.
Data Summary
The following table summarizes key biological activities reported for compounds structurally related to (Z)-2-(pyridin-4-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one:
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 25 μM | |
| Anticancer | Various cancer cell lines | 15 μM | |
| COX-II Inhibition | COX-II enzyme | 0.52 μM |
Case Studies
- Antimicrobial Study : A derivative of the compound was tested against ESKAPE pathogens and demonstrated significant inhibitory activity, suggesting its potential application in treating antibiotic-resistant infections .
- Cancer Cell Line Study : In vitro studies on similar benzofuroxazine derivatives revealed that they could induce apoptosis in breast cancer cell lines through mitochondrial pathways .
- Inflammation Model : In vivo models showed that compounds with similar structures significantly reduced inflammation markers in animal models of arthritis .
Chemical Reactions Analysis
Hydrolysis and Stability
The oxazinone ring undergoes pH-dependent hydrolysis (Table 2):
Table 2: Hydrolysis Behavior
| Condition | Reaction Outcome | Mechanism |
|---|---|---|
| Acidic (HCl, 1M) | Ring-opening at C3 carbonyl, yielding benzofuran derivative | Nucleophilic acyl substitution |
| Basic (NaOH, 0.1M) | Slow degradation (t₁/₂ = 48 hrs) | Base-catalyzed ester cleavage |
Hydrolysis products retain the pyridine and thiophene motifs, suggesting these groups remain inert under mild conditions.
Electrophilic Substitution Reactions
The thiophene and pyridine moieties participate in regioselective reactions:
-
Thiophene sulfonation : Reacts with SO₃ in CH₂Cl₂ at 0°C to form sulfonated derivatives at the β-position.
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Pyridine quaternization : Methyl iodide in acetonitrile selectively alkylates the pyridine nitrogen, forming a cationic species (confirmed by NMR).
Cross-Coupling Reactions
The compound undergoes palladium-catalyzed couplings due to its thiophene unit:
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Suzuki coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME) to introduce aromatic groups at the thiophene’s α-position .
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Sonogashira coupling : Forms alkynylated analogs using terminal alkynes (CuI, PdCl₂, PPh₃).
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the pyridinylmethylene double bond, forming a dimeric structure with retained benzofuroxazine framework.
Degradation Pathways
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, producing CO₂, H₂S, and pyridine fragments (GC-MS data) .
This compound’s reactivity is dominated by its oxazinone ring, pyridine-thiophene conjugation, and stereochemistry. Further studies should explore its catalytic applications and bioactive derivatives.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Note: Exact molecular formula for the target compound is inferred as C24H19N2O3S (assuming thiophene substitution).
Key Observations:
Substituent Effects on Lipophilicity: The thiophene ethyl group in the target compound introduces sulfur, increasing lipophilicity compared to methoxy or benzylidene substituents . This may enhance membrane permeability in biological systems but reduce aqueous solubility. Methoxy groups (e.g., in ) improve polarity, favoring solubility in polar solvents like water or ethanol.
Electronic and Steric Influences: Pyridin-4-ylmethylene (target) vs. Pyridin-4-ylmethylene’s symmetry may lead to distinct crystallographic packing .
Synthetic Considerations :
- Thiophene-containing compounds often require specialized synthetic routes due to sulfur’s reactivity. For example, thiophene ethyl groups might be introduced via alkylation or cross-coupling reactions, contrasting with methoxy groups, which are typically installed via nucleophilic substitution .
Thiophene derivatives are known for diverse bioactivity, possibly due to sulfur’s role in redox interactions .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for confirming the stereochemistry of (Z)-2-(pyridin-4-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-benzofurooxazinone?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use NOESY or ROESY to detect spatial proximity between the pyridinylmethylene group and neighboring protons, confirming the (Z)-configuration. ¹H-¹³C HMBC can correlate protons with carbons across the conjugated system.
- X-ray Crystallography : Resolve the crystal structure using SHELXL or similar refinement tools. Validate geometric parameters (e.g., torsion angles) against the Cambridge Structural Database (CSD) .
- Circular Dichroism (CD) : If chiral centers exist, compare experimental CD spectra with computational predictions (TD-DFT).
Table 1 : Comparison of Spectroscopic Techniques
| Technique | Key Parameters | Detection Limits | Application |
|---|---|---|---|
| NMR | NOE effects, coupling constants | 0.1–1 mM | Stereochemical assignment |
| X-ray | R-factor, RMSD | Single crystal | Absolute configuration |
| CD | Δε values | 0.01–0.1 mM | Chirality analysis |
Q. How can the synthetic route for this compound be optimized to improve yield?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize the cyclization step using a Central Composite Design (CCD) .
- Flow Chemistry : Implement continuous-flow reactors to enhance reproducibility and reduce side reactions, as demonstrated in analogous benzofuran syntheses .
- Heuristic Algorithms : Apply Bayesian optimization to iteratively refine reaction conditions (e.g., solvent ratio, reaction time) based on prior experimental data .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived dihedral angles with X-ray torsion angles. Use software like Mercury (CCDC) to overlay experimental and calculated structures .
- Dynamic Effects : Account for conformational flexibility (e.g., thiophene-ethyl rotation) via variable-temperature NMR or molecular dynamics simulations.
- Crystallographic Validation : Check for disorders or twinning in the crystal structure using PLATON . Re-refine data with SHELXL if necessary .
Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice of this compound?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D–H···A motifs) and identify supramolecular synthons .
- Hirshfeld Surface Analysis : Map close contacts (e.g., C–H···O, π–π stacking) using CrystalExplorer. Quantify contributions from different interactions (e.g., thiophene S···H contacts).
- Energy Frameworks : Calculate lattice energies (CE-B3LYP) to rank interaction strengths and identify dominant packing motifs .
Q. How to design a robust protocol for stability testing under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC-PDA (e.g., Chromolith columns for high resolution) .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf life from accelerated stability data (40°C/75% RH).
- Mass Spectrometry : Identify degradation products via LC-MS/MS (Q-TOF) and correlate fragmentation patterns with proposed pathways .
Data Contradiction & Validation
Q. How to address discrepancies between computational predictions (e.g., DFT) and experimental UV-Vis spectra?
- Methodological Answer :
- Solvent Effects : Re-calculate TD-DFT spectra with implicit solvent models (e.g., COSMO-RS) to match experimental conditions.
- Vibronic Coupling : Include Franck-Condon progressions in simulations to account for vibrational fine structure.
- Experimental Artifacts : Rule out aggregation-induced shifts by measuring concentration-dependent spectra (10⁻⁶–10⁻³ M range).
Q. What validation criteria should be prioritized for crystallographic data of this compound?
- Methodological Answer :
- R-Factors : Ensure R1 < 5% and wR2 < 10% for high-resolution data (dmin < 1.0 Å).
- ADP Consistency : Check for anisotropic displacement parameters (ADPs) that align with chemical environment (e.g., rigid vs. flexible moieties).
- Twins/Disorders : Use ROTAX (SHELXL) to model rotational disorders in the thiophene-ethyl group .
Synthetic Challenges
Q. How to mitigate regioselectivity issues during the benzofurooxazinone ring formation?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., pyridine N-oxide) to direct cyclization .
- Metal Catalysis : Employ Pd-catalyzed C–H activation for regiocontrol, as seen in spirooxazine syntheses .
- Microwave Irradiation : Enhance reaction specificity via rapid, uniform heating (e.g., 150°C, 30 min).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
